5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
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Description
5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Dihydropyrimidines, including 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one, have been synthesized through various chemical reactions and evaluated for their antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized a range of pyrimidinones and triazinones, exploring their in vitro antimicrobial activities, demonstrating the compound's potential as a base for developing new antimicrobial agents Abdel-rahman et al., 2002. Similarly, Huseynzada et al. (2021) reported the synthesis of new dihydropyrimidine derivatives based on 2,4,6-trimethoxybenzaldehyde, investigating their structures and antibacterial studies against various bacterial strains Huseynzada et al., 2021.
Structural Analysis and Characterization
The structural analysis and characterization of dihydropyrimidine derivatives have been conducted to understand their molecular interactions and conformational features. Gurskaya et al. (2003) focused on the X-ray diffraction studies of 5-functionalized substituted 1,2,3,4-tetrahydropyrimidin-2-ones(thiones), analyzing the conformational aspects and the impact of substituents on the heterocycle's structure Gurskaya et al., 2003.
Chemical Reactions and Methodologies
Research has also been conducted on the synthesis methodologies and chemical reactions involving dihydropyrimidine derivatives. Memarian, Farhadi, and Sabzyan (2010) investigated the ultrasound-assisted dehydrogenation of various 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones, exploring the effect of the substituent nature and the application of sonic waves on the reaction rate Memarian et al., 2010.
Properties
IUPAC Name |
5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-8-13(9(2)19)14(18-16(20)17-8)10-6-11(21-3)15(23-5)12(7-10)22-4/h6-7,14H,1-5H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVROHMRMDARPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320545 |
Source
|
Record name | 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804730 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315240-35-8 |
Source
|
Record name | 5-acetyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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